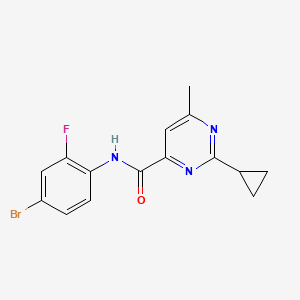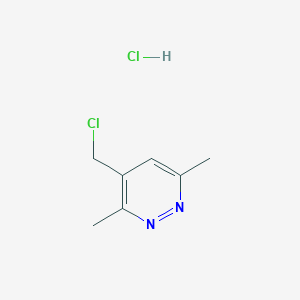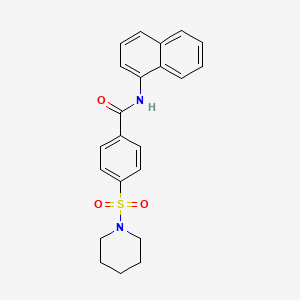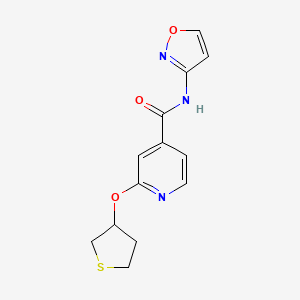![molecular formula C19H19F2N3O4 B2865955 N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1396815-00-1](/img/structure/B2865955.png)
N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Furan-3-carbonyl Group: The furan-3-carbonyl group is introduced via an acylation reaction.
Coupling with 2,5-difluorophenyl Group: The final step involves coupling the piperidine intermediate with the 2,5-difluorophenyl group using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)oxalamide
- N1-(3,5-difluorophenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide
Uniqueness
N'-(2,5-difluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide is unique due to the specific positioning of the fluorine atoms and the furan-3-carbonyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O4/c20-14-1-2-15(21)16(9-14)23-18(26)17(25)22-10-12-3-6-24(7-4-12)19(27)13-5-8-28-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCOZDYFLYHYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2865874.png)



![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B2865884.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865885.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2865888.png)

![N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2865891.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2865893.png)
![2-Amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2865894.png)
azanide](/img/structure/B2865895.png)
